Cas no 916592-31-9 (ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate)
ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4,7-Methano-1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, ethylester
- 4,7-Methano-1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, ethyl ester
- Ethyl 4,5,6,7-Tetrahydro-1H-4,7-methanoindazole-3-carboxylate
- ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate
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- MDL: MFCD31692710
- Inchi: 1S/C11H14N2O2/c1-2-15-11(14)10-8-6-3-4-7(5-6)9(8)12-13-10/h6-7H,2-5H2,1H3,(H,12,13)
- InChI Key: CIGBROKNYDIEQX-UHFFFAOYSA-N
- SMILES: N1C2=C(C3CC2CC3)C(C(OCC)=O)=N1
ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9377-1G |
ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate |
916592-31-9 | 95% | 1g |
¥ 8,910.00 | 2023-03-23 | |
| AstaTech | AT22808-0.1/G |
ETHYL 4,5,6,7-TETRAHYDRO-1H-4,7-METHANOINDAZOLE-3-CARBOXYLATE |
916592-31-9 | 95% | 0.1g |
$200 | 2023-09-19 | |
| AstaTech | AT22808-0.25/G |
ETHYL 4,5,6,7-TETRAHYDRO-1H-4,7-METHANOINDAZOLE-3-CARBOXYLATE |
916592-31-9 | 95% | 0.25g |
$334 | 2023-09-19 | |
| AstaTech | AT22808-1/G |
ETHYL 4,5,6,7-TETRAHYDRO-1H-4,7-METHANOINDAZOLE-3-CARBOXYLATE |
916592-31-9 | 95% | 1g |
$989 | 2023-09-19 | |
| 1PlusChem | 1P01XFH5-100mg |
Ethyl 4,5,6,7-Tetrahydro-1H-4,7-methanoindazole-3-carboxylate |
916592-31-9 | 95% | 100mg |
$258.00 | 2024-04-20 | |
| 1PlusChem | 1P01XFH5-250mg |
Ethyl 4,5,6,7-Tetrahydro-1H-4,7-methanoindazole-3-carboxylate |
916592-31-9 | 95% | 250mg |
$407.00 | 2024-04-20 | |
| 1PlusChem | 1P01XFH5-1g |
Ethyl 4,5,6,7-Tetrahydro-1H-4,7-methanoindazole-3-carboxylate |
916592-31-9 | 95% | 1g |
$1168.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1817954-100mg |
Ethyl 4,5,6,7-tetrahydro-1h-4,7-methanoindazole-3-carboxylate |
916592-31-9 | ≥95% | 100mg |
¥4807.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1817954-250mg |
Ethyl 4,5,6,7-tetrahydro-1h-4,7-methanoindazole-3-carboxylate |
916592-31-9 | ≥95% | 250mg |
¥6902.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1817954-500mg |
Ethyl 4,5,6,7-tetrahydro-1h-4,7-methanoindazole-3-carboxylate |
916592-31-9 | ≥95% | 500mg |
¥10682.00 | 2024-04-25 |
ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate Suppliers
ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate
Professional Introduction to Ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate (CAS No. 916592-31-9)
Ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate, identified by its CAS number 916592-31-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of tricyclic molecules, which are known for their diverse pharmacological properties and applications in drug development.
The molecular structure of Ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate consists of a tricyclic framework with a diazabutadiene core, which contributes to its rigidity and stability. This structural motif is particularly interesting because it mimics the scaffold of several naturally occurring bioactive molecules, suggesting potential interactions with biological targets such as enzymes and receptors. The presence of a carboxylate group at the 5-position and an ethyl ester substituent at the 1-position further enhances its chemical diversity, allowing for various modifications and derivatization strategies.
In recent years, there has been a growing interest in tricyclic compounds as pharmacological agents due to their ability to exhibit high binding affinity and selectivity towards biological targets. The< strong>3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene core has been investigated for its potential applications in the treatment of various diseases, including neurological disorders, cancer, and inflammatory conditions. For instance, studies have shown that tricyclic compounds can interact with serotonin receptors, making them promising candidates for antidepressant therapies.
One of the most compelling aspects of Ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate is its synthetic versatility. The compound can be used as a building block for more complex molecules through various chemical reactions such as cyclization, hydrolysis, and alkylation. This flexibility allows chemists to design novel derivatives with tailored biological activities, which can be optimized for specific therapeutic applications.
The pharmacological profile of this compound has been the subject of extensive research in academic laboratories worldwide. Preliminary studies have suggested that it may possess inhibitory properties against certain enzymes involved in disease pathways. For example, researchers have explored its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By modulating the activity of these enzymes, Ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate could potentially alleviate symptoms associated with chronic inflammatory conditions.
In addition to its pharmacological potential, this compound has also attracted attention for its structural similarity to known bioactive molecules. By comparing its structure with established drugs, researchers can gain insights into its mechanism of action and identify possible ways to enhance its efficacy and safety profiles.
The synthesis of Ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate presents several challenges due to the complexity of its tricyclic framework and the need for precise functional group manipulations. However, advances in synthetic chemistry have made it possible to access such complex molecules with increasing efficiency and yield.
The use of computational methods has also played a crucial role in understanding the properties of this compound. Molecular modeling techniques can predict how it interacts with biological targets at the atomic level, providing valuable insights for drug design and optimization.
In conclusion, Ethyl 3,4-diazatricyclo[5.2.1.02?]deca-2(6),4-diene-5-carboxylate (CAS No.916592-31-9) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities.
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